molecular formula C7H13N B3279549 n-Tert-butylprop-2-yn-1-amine CAS No. 6943-49-3

n-Tert-butylprop-2-yn-1-amine

Cat. No. B3279549
CAS RN: 6943-49-3
M. Wt: 111.18 g/mol
InChI Key: HFHYSEXNJLYHIF-UHFFFAOYSA-N
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Description

N-Tert-Butylprop-2-yn-1-amine, also known as TBPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the alkyne family and is commonly used in organic synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of n-Tert-butylprop-2-yn-1-amine is its high reactivity and selectivity in click chemistry reactions. This allows for precise modification of biomolecules with minimal side reactions. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, this compound is not suitable for all applications, as it requires the use of copper catalysts, which can be toxic to cells in certain contexts.

Future Directions

There are several potential future directions for n-Tert-butylprop-2-yn-1-amine research. One area of interest is in the development of new click chemistry reactions that do not require copper catalysts. This would allow for the use of this compound in a wider range of applications. Additionally, this compound could be used in the development of new biosensors and diagnostic tools. Finally, this compound could be used in the development of new drug delivery systems, as it can be used to modify drugs and target specific cells or tissues.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. Its high reactivity and selectivity make it ideal for bioconjugation applications, while its relative ease of synthesis and purification make it accessible to researchers. While there are limitations to its use, this compound has the potential to be a valuable tool in a variety of research areas.

Scientific Research Applications

N-Tert-butylprop-2-yn-1-amine has been used in a variety of scientific research applications. One of the most notable applications is in the field of bioconjugation. This compound can be used to functionalize proteins and other biomolecules with alkyne groups, which can then be used for click chemistry reactions. This allows for the precise labeling and modification of biomolecules for a variety of applications.

properties

IUPAC Name

2-methyl-N-prop-2-ynylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-5-6-8-7(2,3)4/h1,8H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHYSEXNJLYHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287924
Record name n-tert-butylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6943-49-3, 20412-53-7
Record name NSC53429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-tert-butylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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